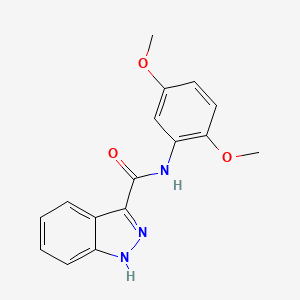

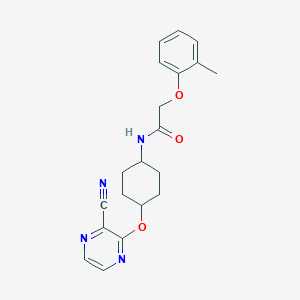

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

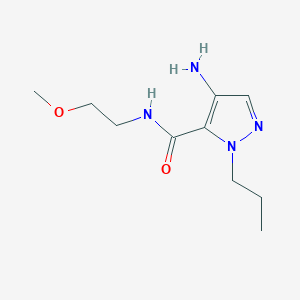

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase B Inhibitors

Indazole- and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant selectivity over MAO-A, with some derivatives showing subnanomolar potency. This class of inhibitors holds promise for the treatment of neurological disorders, particularly Parkinson's disease, due to their selectivity and potency. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, highlighting their potential in drug design and therapeutic applications (Tzvetkov et al., 2014).

Antiproliferative Agents

Several N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines derived from various cancer types. Compounds in this class have demonstrated effectiveness in inhibiting cell growth, particularly against colon and melanoma cell lines. The investigation into the mechanism of action revealed that these compounds could induce a marked increase in cells in the G0-G1 phase, suggesting their potential as antiproliferative agents in cancer therapy (Maggio et al., 2011).

Fibroblast Growth Factor Receptor Inhibitors

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been designed, synthesized, and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR). These inhibitors have shown promising enzymatic inhibition, highlighting their potential in targeting FGFR for cancer therapy. Such compounds exemplify the application of indazole derivatives in addressing aberrant tyrosine kinase activity associated with various cancer types (Zhang et al., 2016).

Tautomerism Studies

The tautomeric properties of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives have been examined both experimentally and theoretically, providing valuable insights into the stability and structural preferences of these compounds. Such studies are critical for understanding the pharmacological activity of indazole derivatives and their interaction with biological targets (Tzvetkov et al., 2017).

Wirkmechanismus

Target of Action

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a complex compound with a structure that suggests it may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar multi-target action.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it interacts with its targets through a combination of binding and modulation . This interaction could potentially result in changes in cellular signaling and function .

Biochemical Pathways

Similar compounds have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it’s plausible that this compound could affect similar pathways and have downstream effects on a variety of cellular processes.

Pharmacokinetics

Similar compounds have been found to be extensively metabolized, with multiple metabolites identified . These findings suggest that this compound may also have complex ADME properties that could impact its bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities . Therefore, it’s plausible that this compound could have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by a variety of factors, including the presence of other substances, ph, temperature, and more . Therefore, it’s plausible that the action of this compound could also be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRHABNITRUTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2728337.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)

![N-(2,4-dichlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2728358.png)